molecular formula C19H16N2O4 B5714630 methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate

methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate

Cat. No. B5714630
M. Wt: 336.3 g/mol
InChI Key: ZOBACXSEVSUAES-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate, also known as MAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MAA is a member of the phenoxyacetate family of compounds, which are often used as herbicides and insecticides. However, MAA has been found to have unique properties that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and have antimicrobial properties. Additionally, this compound-based polymers have been found to have high thermal stability and high glass transition temperatures, making them promising candidates for various applications in materials science.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate in lab experiments is its unique properties, such as its ability to induce apoptosis in cancer cells and its potential as a building block for the synthesis of new materials. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate. In medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, further studies are needed to determine the potential of this compound as an antimicrobial agent.
In materials science, future studies could focus on the development of new this compound-based polymers with unique properties for various applications, such as electronics and coatings. In nanotechnology, future studies could focus on the development of this compound-based nanoparticles for various applications, such as drug delivery and imaging.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its unique properties make it a promising candidate for the development of new materials and as an anticancer and antimicrobial agent. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential in various applications.

Synthesis Methods

The synthesis of methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate involves several steps, including the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(3-cyano-2-hydroxy-1-propen-1-yl)benzoic acid. This intermediate is then reacted with aniline to form 4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)benzoic acid. Finally, this compound is esterified with methyl chloroacetate to form this compound.

Scientific Research Applications

Methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. This compound can be polymerized to form a variety of polymers with unique properties, such as high thermal stability and high glass transition temperatures. These properties make this compound-based polymers promising candidates for the development of new materials for various applications, such as electronics and coatings.
In nanotechnology, this compound has been studied for its potential as a building block for the synthesis of nanoparticles. This compound-based nanoparticles have been found to have unique properties, such as high stability and biocompatibility, making them promising candidates for various applications, such as drug delivery and imaging.

properties

IUPAC Name

methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-18(22)13-25-17-9-7-14(8-10-17)11-15(12-20)19(23)21-16-5-3-2-4-6-16/h2-11H,13H2,1H3,(H,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBACXSEVSUAES-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.